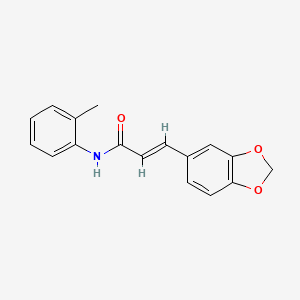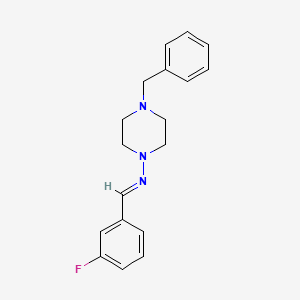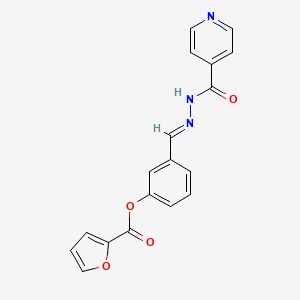![molecular formula C20H22ClN5O2 B5545740 2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of organic compounds such as "2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide" involves understanding their synthesis, structure, and properties. Such compounds often exhibit a wide range of biological activities, making them subjects of interest in pharmaceutical research and chemical synthesis.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler compounds. Techniques such as condensation reactions, acetylation, and ethylation are commonly used. For instance, Gong Fenga (2007) detailed the synthesis of a related compound through reduction, acetylation, and ethylation, achieving high yields and purity suitable for scale-up production (Gong Fenga, 2007).
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Metabolic Studies
Compounds with chlorophenyl and dimethylaminoethyl groups have been studied for their metabolism and mode of action through radiosynthesis. For instance, the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 have required high specific activity for studies on their metabolism, which was achieved through reductive dehalogenation and hydroxide ion-catalyzed enolization processes (Latli & Casida, 1995).
Anti-histaminic Activity
The anti-histaminic activity of compounds containing dimethylamino and chlorophenyl groups has been demonstrated in various in vivo and in vitro test models. These compounds showed marked activity in antagonizing the histamine-induced vasodepressor activity, bronchoconstriction, and spasm of guinea-pig ileum, highlighting their potential for therapeutic applications (Chaturvedi, Patnaik, & Dhawan, 1982).
Synthesis Improvements
The synthesis of compounds involving dimethylamino groups has seen technical improvements to increase yield and purity. For example, improvements in the reduction, acetylation, and ethylation steps have been studied to optimize the synthesis process of certain acetamide derivatives, which are relevant to the synthesis of complex molecules including triazoles (Gong Fenga, 2007).
Inhibitory Potential Against Enzymes
Newly synthesized triazole derivatives, including those with chlorophenyl groups, have been evaluated for their inhibitory potential against enzymes such as acetylcholinesterase and butyrylcholinesterase. These studies are crucial for developing therapeutic agents for diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (Riaz et al., 2020).
Anticancer, Anti-inflammatory, and Analgesic Activities
Compounds with chlorophenyl and acetamide groups have been developed and assessed for their anticancer, anti-inflammatory, and analgesic properties. Research in this area aims to discover new therapeutic agents that can effectively manage pain, inflammation, and cancer, demonstrating the versatile applications of these chemical structures (Rani et al., 2014).
Eigenschaften
IUPAC Name |
2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-24(2)13-12-22-18(27)14-25-19(15-8-4-3-5-9-15)23-26(20(25)28)17-11-7-6-10-16(17)21/h3-11H,12-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNSCPRENDPEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1C(=NN(C1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)
![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)



![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)
![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)
![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

